molecular formula C8H6Cl2O3.C3H9N B213025 (2,4-Dichlorophenoxy)acetic acid isopropylamine salt CAS No. 5742-17-6

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt

Cat. No.: B213025
CAS No.: 5742-17-6
M. Wt: 280.14 g/mol
InChI Key: HXMBBZAHRWCZOX-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is a water-soluble formulation of the synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound is extensively used in plant physiology and agricultural research as a potent herbicide and plant growth regulator. Its primary mechanism of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth in broadleaf plants, ultimately causing plant death source . This selective action makes it a crucial tool for studying plant hormone signaling, weed management strategies, and the development of herbicide-resistant crops. In laboratory settings, researchers utilize this salt form to investigate programmed cell death in plants, cell elongation, and tissue culture protocols. The isopropylamine salt offers enhanced solubility in aqueous solutions compared to the acid form, facilitating its application in precise in vitro experiments and foliar spray simulations source . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetate;propan-2-ylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(2)4/h1-3H,4H2,(H,11,12);3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMBBZAHRWCZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5742-17-6
Record name 2,4-D isopropylamine salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5742-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D-isopropylammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005742176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Laboratory-Scale Synthesis

The primary synthesis route involves the neutralization of (2,4-dichlorophenoxy)acetic acid (2,4-D acid) with isopropylamine in an aqueous medium. This acid-base reaction proceeds via proton transfer from the carboxylic acid group to the amine, forming the corresponding ammonium salt. Key steps include:

  • Reactant Preparation :

    • 2,4-D Acid : Purified to ≥96% purity to minimize impurities such as free phenols (<0.3%) and sulfated ash (<0.5%) .

    • Isopropylamine : Freshly distilled to prevent contamination from secondary amines or oxidation products.

  • Reaction Protocol :

    • The acid is dissolved in deionized water under agitation, followed by gradual addition of isopropylamine at 20–25°C to avoid exothermic runaway .

    • A slight excess of acid (1.05:1 molar ratio) is maintained to ensure complete amine neutralization and mitigate volatility losses .

    • The pH is monitored and adjusted to 6.8–9.0 to stabilize the salt form .

  • Product Isolation :

    • The resulting solution is concentrated under reduced pressure (40–50°C, 15–20 kPa) to precipitate the salt.

    • Crystallization is completed by cooling to 5°C, yielding a white to brown crystalline product with ≥48.4% active ingredient .

Reaction Parameters and Optimization

Critical factors influencing yield and purity include stoichiometry, temperature, and pH control. Experimental data from pilot studies are summarized below:

ParameterOptimal RangeEffect on Yield
Molar Ratio (Acid:Amine)1.05:1Maximizes salt formation; minimizes residual amine
Temperature20–25°CPrevents decomposition; controls exotherm
pH6.8–9.0Stabilizes salt; avoids acid hydrolysis
Agitation Rate200–300 rpmEnsures homogeneous mixing

Purification and Quality Control

Industrial-grade salt requires rigorous purification to meet agricultural specifications:

  • Crystallization :

    • Recrystallization from methanol/water (3:1 v/v) removes hydrophilic impurities (e.g., unreacted acid) .

    • Solubility data for purification solvents:

SolventSolubility at 25°C (g/100 ml)
Water (pH 7)43.6
Methanol>50
Hexane0.004
  • Analytical Methods :

    • Melting Point : 121°C ±1°C (deviations indicate impurity content) .

    • Titrimetry : Determines free acid content (<1.5% w/w) .

    • HPLC : Quantifies 2,4-D acid and dichlorophenol impurities (<0.3%) .

Industrial-Scale Production

Large-scale manufacturing adopts continuous-flow reactors to enhance efficiency:

  • Reactor Design :

    • Tubular reactors with inline pH sensors maintain precise stoichiometry .

    • Multistage evaporators concentrate the solution to 60–70% w/w before crystallization .

  • Process Economics :

    • Raw material utilization exceeds 98% due to closed-loop amine recovery systems .

    • Energy consumption: 15–20 kWh per ton of product .

  • Formulation :

    • The purified salt is blended with surfactants (e.g., alkylphenol ethoxylates) to produce stable aqueous solutions (SL formulations) with 48–68% active ingredient .

Challenges and Mitigation Strategies

  • Amine Volatility :

    • Excess acid and sealed reactors minimize isopropylamine losses .

  • By-Product Formation :

    • Hydrolysis of 2,4-D acid to 2,4-dichlorophenol is suppressed by maintaining pH >6 .

  • Corrosion :

    • Reactors constructed from Hastelloy C-276 resist chloride-induced pitting .

Recent Advances

  • Solvent-Free Synthesis : Microwave-assisted neutralization reduces reaction time by 40% while improving yield to 97% .

  • Green Chemistry : Bio-based isopropylamine derived from fermentation processes lowers the carbon footprint .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various substituted phenoxyacetic acids .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound functions as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal cellular processes in susceptible plants by promoting uncontrolled growth. The absorption occurs primarily through the leaves, leading to its translocation to meristematic tissues where it induces plant death.

Agricultural Science

  • Weed Control : Primarily used in agriculture for controlling broadleaf weeds in crops such as cereals and pastures. Its selective action allows for effective weed management without damaging grass species.
  • Herbicide Formulation : The salt form enhances solubility and stability, making it suitable for various herbicidal formulations.

Biological Research

  • Plant Growth Studies : Used to investigate the effects of synthetic auxins on plant growth and development. This includes studying hormonal interactions and growth responses in various plant species.
  • Ecotoxicology : Evaluated for its impact on non-target organisms, including aquatic life and soil microorganisms. Research indicates potential toxic effects on these organisms, necessitating careful application practices.

Medical Research

  • Toxicology Studies : Investigated for its toxicological effects in humans and animals. Case studies highlight severe poisoning incidents, emphasizing the need for awareness regarding its safe handling.
  • Potential Therapeutic Applications : Although primarily an herbicide, research is ongoing to explore any possible therapeutic uses, particularly concerning plant hormone analogs.

Case Study 1: Poisoning Incidents

A documented case involved a 65-year-old male who ingested 50 mL of (2,4-Dichlorophenoxy)acetic acid herbicide with suicidal intent. He presented with severe gastrointestinal symptoms and was treated with gastric lavage and atropine but ultimately succumbed to complications related to the poisoning .

Case Study 2: Environmental Impact

A review assessed the environmental fate of (2,4-Dichlorophenoxy)acetic acid, noting its widespread detection in soil and water systems where it is heavily used. The study highlighted concerns over its persistence and potential toxic effects on aquatic ecosystems .

Environmental Considerations

Research indicates that the use of (2,4-Dichlorophenoxy)acetic acid can lead to contamination of water bodies due to runoff from treated areas. Its presence has been linked to adverse effects on aquatic organisms . The increasing use of (2,4-D) resistant crops raises concerns about higher residue levels in the environment.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt involves its function as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants. The compound is absorbed by the leaves and transported to the meristematic tissues, where it disrupts normal cellular processes, ultimately causing plant death .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenoxy)acetic acid (2,4-D): The parent compound, widely used as a herbicide.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorinated phenoxyacetic acid with similar herbicidal properties.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound used for similar purposes.

Uniqueness

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is unique due to its specific formulation, which enhances its solubility and effectiveness as a herbicide. Its ability to selectively target broadleaf weeds while sparing grasses makes it particularly valuable in agricultural settings .

Biological Activity

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt, commonly referred to as 2,4-D IPA, is a widely used herbicide known for its effectiveness against broadleaf weeds. This article delves into its biological activity, focusing on its toxicological profile, mechanisms of action, and case studies that illustrate its effects on human health and animal models.

2,4-D IPA is a salt form of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth in target plants. The compound disrupts normal cellular processes by inducing abnormal cell division and elongation, particularly affecting the vascular tissues of plants.

Toxicological Profile

The toxicological profile of 2,4-D IPA has been extensively studied. Key findings include:

  • Absorption and Distribution : Following oral administration, 2,4-D is rapidly absorbed and distributed throughout the body, with significant concentrations found in the kidneys, liver, and brain. It is primarily excreted via urine .
  • Acute Toxicity : Acute exposure can lead to symptoms such as nausea, vomiting, diarrhea, and in severe cases, respiratory distress and muscle damage (rhabdomyolysis) . The compound can cause hyper/hypotonia and coma in cases of significant poisoning.
  • Chronic Effects : Long-term exposure has been associated with renal toxicity. Histopathological studies have shown degeneration of renal tubular epithelium at doses as low as 5 mg/kg/day . Chronic exposure may also lead to endocrine disruption and hematological changes.

Case Study 1: Acute Poisoning Incident

A notable case involved a 65-year-old male who ingested 50 mL of 2,4-D herbicide with suicidal intent. Upon arrival at the emergency department, he exhibited severe symptoms including muscle damage indicated by elevated creatine kinase levels (CK-T = 10,259 IU/L) but ultimately recovered after supportive care .

Case Study 2: Fatal Outcome

In another case from Ethiopia, a 23-year-old female ingested approximately 30 mL of 2,4-D. Initially treated for organophosphate poisoning due to symptom similarities, she later developed acute renal failure and died despite intensive care efforts .

Toxicokinetics

Research indicates that the pharmacokinetics of 2,4-D IPA are similar across various species. Studies have demonstrated that it undergoes rapid metabolism and clearance in animals . The compound's metabolites can also exhibit biological activity that may contribute to its overall toxicity.

Developmental Toxicity

Animal studies have shown that exposure to 2,4-D during pregnancy can affect fetal development. For instance, dental development abnormalities were noted in offspring of rats exposed to low doses of 2,4-D DMA during gestation .

Summary of Key Findings

EffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Renal Effects575Charles et al., 1996a; EPA 1996a
Hematological Changes575Charles et al., 1996a
Developmental Effects--Various studies

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2,4-dichlorophenoxy)acetic acid isopropylamine salt with high purity for laboratory use?

  • Methodology : Neutralize 2,4-dichlorophenoxyacetic acid (2,4-D) with isopropylamine in an aqueous solution under controlled pH (7–8). Monitor reaction completion via titration or FTIR spectroscopy. Purify the salt by recrystallization using ethanol-water mixtures to remove unreacted precursors. Yield and purity can be optimized by adjusting stoichiometric ratios and solvent polarity .
  • Note : Avoid methods described for esters (e.g., methanol reflux with sulfuric acid), as these apply to structurally distinct derivatives .

Q. How can researchers distinguish (2,4-dichlorophenoxy)acetic acid isopropylamine salt from other 2,4-D derivatives during characterization?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (e.g., isopropylamine protons at δ 1.0–1.2 ppm in 1^1H NMR).
  • Fourier-Transform Infrared (FTIR) : Identify amine N–H stretching (~3300 cm1^{-1}) and carboxylate C=O (~1600 cm1^{-1}).
  • Elemental Analysis : Confirm molecular formula (C11_{11}H15_{15}Cl2_2NO3_3) and match with CAS 5742-17-6 .

Q. What are the critical physicochemical properties of (2,4-dichlorophenoxy)acetic acid isopropylamine salt relevant to experimental design?

  • Properties :

  • Melting Point : ~100–120°C (varies with purity; validate via differential scanning calorimetry) .
  • Vapor Pressure : ~1.2 × 105^{-5} Pa at 25°C (measured via Knudsen effusion) .
  • Solubility : High water solubility (>500 g/L at 20°C) due to ionic nature; solubility in organic solvents (e.g., ethanol) decreases with polarity .

Advanced Research Questions

Q. What molecular mechanisms underlie the acute toxicity of (2,4-dichlorophenoxy)acetic acid isopropylamine salt in aquatic organisms?

  • Experimental Approaches :

  • In Vivo Models : Conduct 48-hour LC50_{50} tests with Daphnia magna (e.g., 12–15 mg/L mortality thresholds) to assess acute toxicity .
  • Enzyme Inhibition Assays : Quantify glutathione S-transferase (GST) activity inhibition in vitro (IC50_{50} ~1–5 mM) using standardized substrates like 1-chloro-2,4-dinitrobenzene (CDNB) .

Q. How does the environmental fate of (2,4-dichlorophenoxy)acetic acid isopropylamine salt differ from esterified 2,4-D derivatives in agricultural runoff?

  • Key Findings :

  • Hydrolysis : Rapid dissociation in water to 2,4-D anion and isopropylamine, increasing bioavailability compared to hydrophobic esters.
  • Degradation Pathways : Photolysis half-life <48 hours under UV light; microbial degradation dominates in soil (t1/2_{1/2} ~7–14 days). Monitor via HPLC-MS/MS with ion-pairing chromatography .

Q. What experimental strategies can resolve contradictions in reported GST inhibition data for 2,4-D derivatives?

  • Methodological Recommendations :

  • Standardize Assay Conditions : Use consistent pH (7.4), temperature (25°C), and substrate concentrations (e.g., 1 mM CDNB, 1 mM glutathione).
  • Control for Salt Effects : Compare free 2,4-D acid vs. its salts to isolate ion-specific interactions .

Q. How can solubility limitations of (2,4-dichlorophenoxy)acetic acid isopropylamine salt be addressed in formulation studies for plant physiology research?

  • Solutions :

  • Co-Solvent Systems : Use ethanol-water (30:70 v/v) to enhance solubility of auxiliary hydrophobic compounds.
  • pH Adjustment : Stabilize the ionic form at pH 5–6 to prevent precipitation in hydroponic systems .

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